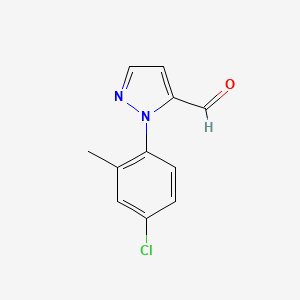
1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-2-methylphenyl group and a formyl group at the 5-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Subsequent Cyclization: One common synthetic route involves the chlorination of 2-methylphenyl derivatives followed by cyclization to form the pyrazole ring. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Condensation Reactions: Another method involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions involving the chloro and formyl groups can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the 2-position.
1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbaldehyde: Formyl group at the 4-position instead of the 5-position.
These structural differences can lead to variations in reactivity, biological activity, and applications.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(12)2-3-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3 |
InChI 键 |
DXSVUOSBKQTCCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=CC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)


